molecular formula C8H13NO B13167279 1-(Piperidin-4-yl)prop-2-en-1-one

1-(Piperidin-4-yl)prop-2-en-1-one

Cat. No.: B13167279
M. Wt: 139.19 g/mol
InChI Key: HNKMDHZTSCQRMV-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)prop-2-en-1-one (CAS 1598147-35-3) is a high-value chemical building block that incorporates both a piperidine ring and an acrylamide group. This structure makes it a versatile intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis of novel therapeutic compounds . The piperidine moiety is a fundamental pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities . The presence of the acrylamide group allows this compound to act as a Michael acceptor, facilitating its use in the development of targeted covalent inhibitors or for further functionalization through addition reactions . This combination is highly valuable for researchers designing molecules for probing biological systems. Key Specifications: • CAS Number: 1598147-35-3 • Molecular Formula: C8H13NO • Molecular Weight: 139.19 g/mol • SMILES: C=CC(C1CCNCC1)=O Important Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. All information provided is for research reference. Researchers should conduct a thorough safety assessment before handling this compound.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-piperidin-4-ylprop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-2-8(10)7-3-5-9-6-4-7/h2,7,9H,1,3-6H2

InChI Key

HNKMDHZTSCQRMV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCNCC1

Origin of Product

United States

Preparation Methods

Aldol Condensation Approach

A common synthetic strategy to prepare α,β-unsaturated ketones like 1-(piperidin-4-yl)prop-2-en-1-one involves aldol condensation between a piperidin-4-one derivative and an aldehyde or equivalent electrophile. The reaction typically proceeds via base-catalyzed condensation of the ketone's enolate with an aldehyde, followed by dehydration to yield the enone.

  • Starting materials: Piperidin-4-one or its derivatives and an appropriate aldehyde (e.g., formaldehyde or acrolein).
  • Catalysts: Organic bases such as piperidine itself or inorganic bases like sodium hydroxide.
  • Conditions: Solvent systems often include ethanol or other polar solvents; reactions may be conducted at room temperature or under reflux.
  • Purification: The crude product is purified by recrystallization or column chromatography.

This method is supported by analogous preparations of piperidin-4-one derivatives reported in the literature, where Mannich-type condensations and aldol condensations are frequently employed to build substituted piperidine rings with α,β-unsaturated carbonyl groups.

Michael Addition Followed by Dehydration

Another approach involves Michael addition of piperidine or its derivatives to α,β-unsaturated carbonyl compounds, followed by elimination to form the conjugated enone system.

  • Step 1: Nucleophilic attack by the piperidine nitrogen or the 4-position carbon on the β-carbon of an α,β-unsaturated ketone.
  • Step 2: Subsequent elimination to restore the double bond, yielding 1-(piperidin-4-yl)prop-2-en-1-one.
  • Reaction conditions: Often carried out under mild heating in solvents like chloroform or ethanol, sometimes with acid or base catalysis.

This method is consistent with synthetic routes used for related compounds involving piperidine rings and α,β-unsaturated ketones.

One-Pot Solvent-Free Microwave-Assisted Synthesis

Recent advances have demonstrated the efficiency of solvent-free, catalyst-free microwave irradiation methods to synthesize piperidine-containing enones.

  • Procedure: Mixing chloro aldehydes, ketones, and piperidine under microwave irradiation leads to rapid formation of the enone.
  • Advantages: Environmentally friendly, reduced reaction times, and improved yields.
  • Work-up: The reaction mixture is poured into ice-cold water, precipitating the product, which is then filtered, washed, dried, and purified by silica gel chromatography using n-hexane–ethyl acetate mixtures.

This method, while more commonly reported for 1-(piperidin-2-yl)prop-2-en-1-one, can be adapted for the 4-substituted piperidine analog due to the similar reactivity of piperidine derivatives.

Reflux of Piperidine with α-Haloketones or α-Haloaldehydes

A classical synthetic route involves nucleophilic substitution of α-haloketones or α-haloaldehydes with piperidine.

  • Reaction: Piperidine attacks the electrophilic carbon adjacent to the halogen, displacing the halide and forming the piperidin-4-yl substituted ketone.
  • Conditions: Reflux in chloroform or other inert solvents for several hours.
  • Purification: Extraction with ethyl acetate, washing with acid and base solutions, drying over magnesium sulfate, and chromatographic purification.

This approach is exemplified in the synthesis of related piperidinyl enones, where the choice of halogenated precursor determines the substitution pattern on the piperidine ring.

Recrystallization and Purification Techniques

  • Solvents: Ethanol, ethanol-ethyl acetate mixtures, acetonitrile, methanol, benzene-petroleum ether mixtures, and dichloromethane/methanol mixtures have been used for recrystallization of piperidin-4-one derivatives to obtain pure crystalline products.
  • Crystallization: Slow evaporation methods are common to achieve well-defined crystals suitable for structural characterization.
  • Chromatography: Silica gel column chromatography with solvent systems such as hexane/ethyl acetate is standard for purification.

Reaction Conditions and Yields

Method Reaction Conditions Yield (%) Notes
Aldol Condensation Base catalysis, ethanol, reflux 30-60 Requires careful control to avoid side products
Michael Addition-Dehydration Mild heating, chloroform or ethanol 25-50 May produce E/Z isomer mixtures
Microwave-Assisted One-Pot Solvent-free, microwave irradiation 50-70 Eco-friendly, rapid synthesis
Nucleophilic Substitution Reflux with α-haloketone, chloroform 30-40 Requires purification to separate isomers

Structural and Conformational Notes

  • Piperidine rings in these compounds generally adopt a chair conformation, as confirmed by X-ray crystallography.
  • The enone moiety contributes to planarity in the molecule, influencing electronic and steric properties.
  • Some derivatives show conformational flexibility, especially in the piperidine ring rotation, which affects NMR spectral characteristics.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used (e.g., lithium aluminum hydride or sodium borohydride).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

    Oxidation: Ketones or carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

1-(Piperidin-4-yl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications. The piperidine ring and the prop-2-en-1-one moiety play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs differ in substituents on the piperidine ring, the propenone chain, or additional fused heterocycles. Key structural comparisons include:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Reference
1-(Piperidin-4-yl)prop-2-en-1-one C₈H₁₁NO Base structure 137.18
(E)-3-(3,4-Dichlorophenyl)-1-(piperidin-4-yl)prop-2-en-1-one C₁₄H₁₄Cl₂NO 3,4-Dichlorophenyl group at C3 of propenone 298.18
1-(4-(4-(3,4-Dichloro-2-fluorophenylamino)quinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one C₂₅H₂₁Cl₂FN₄O₂ Quinazoline-linked substituent 511.36
1-(1H-Benzo[d]imidazol-1-yl)piperidin-1-yl)prop-2-en-1-one C₁₅H₁₆N₃O Benzimidazole fused to piperidine 246.31
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ Ethoxycarbonyl and carboxylic acid groups 201.22

Key Observations :

  • Electrophilic Reactivity: The propenone group in 1-(Piperidin-4-yl)prop-2-en-1-one allows for nucleophilic additions, similar to (E)-3-(3,4-dichlorophenyl) derivatives .
  • Heterocyclic Fusion : Benzimidazole-fused analogs (e.g., ) introduce aromatic π-stacking capabilities, enhancing interactions with hydrophobic enzyme pockets.

Comparison :

  • Efficiency : The base compound’s synthesis (via acryloylation) is high-yielding (~75%) and rapid, whereas quinazoline derivatives require multi-step reactions with moderate yields .
  • Catalysts : DCC/DMAP systems (used in ) are superior for activating carboxylic acids, whereas TEA suffices for simpler acylations .
Physicochemical Properties
Compound Log S (Solubility) TPSA (Ų) Hydrogen Bond Donors Reference
1-(Piperidin-4-yl)prop-2-en-1-one -2.3 29.1 0
Quinazoline-linked derivative -4.1 75.6 2
3,4-Dichlorophenyl derivative -3.8 29.1 0

Key Trends :

  • Solubility : The base compound’s Log S (-2.3) indicates moderate solubility, while bulkier derivatives (e.g., quinazoline-linked) show poor solubility due to increased hydrophobicity .
  • Polar Surface Area (TPSA) : Higher TPSA in quinazoline derivatives correlates with reduced blood-brain barrier penetration .

Comparison :

  • Potency : The 3,4-dichlorophenyl derivative’s anticancer activity is attributed to electron-withdrawing groups enhancing electrophilicity .
  • Selectivity: Quinazoline-linked compounds exhibit broader-spectrum activity due to dual binding modes (propenone and heterocycle) .

Biological Activity

1-(Piperidin-4-yl)prop-2-en-1-one is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring and an allyl group, which contribute to its reactivity and interactions with biological targets. Research has indicated that 1-(Piperidin-4-yl)prop-2-en-1-one exhibits promising properties such as enzyme inhibition, receptor binding, and potential therapeutic applications in various medical fields.

Chemical Structure and Properties

The molecular formula of 1-(Piperidin-4-yl)prop-2-en-1-one highlights its structural components:

  • Piperidine Ring : A six-membered heterocyclic amine.
  • Allyl Group : Enhances reactivity.
  • Propenone Moiety : Contributes to biological activity.

Enzyme Inhibition

Research indicates that 1-(Piperidin-4-yl)prop-2-en-1-one can inhibit specific enzymes, which may play a role in various therapeutic applications. For instance, studies have shown that derivatives of this compound are effective in inhibiting platelet aggregation, suggesting potential cardiovascular applications.

Anticancer Properties

The compound has been evaluated for its anticancer properties, with certain derivatives demonstrating significant growth inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, some derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM against these cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

Similar compounds have been explored for their antimicrobial properties. The structural characteristics of 1-(Piperidin-4-yl)prop-2-en-1-one suggest that it may also possess activity against various microbial strains, although specific data on this compound's antimicrobial efficacy is limited.

Case Studies

Several studies have focused on the biological evaluation of related compounds, providing insights into the potential applications of 1-(Piperidin-4-yl)prop-2-en-1-one:

  • Cardiovascular Applications : Derivatives of this compound have shown promise in inhibiting platelet aggregation, which could be beneficial in preventing thrombotic events.
  • Cancer Treatment : In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cells, enhancing caspase activity significantly at concentrations around 10 μM . These findings suggest a mechanism through which these compounds may exert their anticancer effects.
  • Microtubule Destabilization : Some analogs were found to act as microtubule-destabilizing agents, which is a critical mechanism for many anticancer therapies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-(Piperidin-4-yl)prop-2-en-1-one, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
1-(Prop-2-yne-1-yl)piperidin-2-oneContains a propynyl groupDifferent reactivity due to triple bond
1-(Piperidin-1-yl)prop-2-en-1-oneVariations in substituentsPotentially different binding affinities
1-(Phenyl)piperidin-2-oneFeatures a phenyl groupExhibits distinct biological activities
1-(Piperidin-3-carboxylic acid)Contains a carboxylic acid groupIncreased polarity and different interactions

This table illustrates how the unique allyl group in 1-(Piperidin-4-yl)prop-2-en-1-one contributes to its specific reactivity and binding properties compared to its analogs.

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